2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1213182

Key on ui cas rn:

28062-44-4

M. Wt: 183.2 g/mol

InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09297930B2

Procedure details

In a 500 mL three-necked flask, N-vinylpyrrolidone (66.68 g, 0.60 mol), acrylic acid (21.62 g, 0.30 mol), dimethyl sulfoxide (353.96 g), a polymerization initiator VA-061 (Wako Pure Chemical Industries, Ltd., 0.1408 g, 0.562 mmol) and 2-mercaptoethanol (43.8 μL, 0.63 mmol) were charged, and then equipped with a three-way stop-cock, a reflux condenser tube, a thermometer and a mechanical stirrer. The concentration of the monomer was 20% by weight. After degassing inside the three-necked flask using a vacuum pump and repeating replacement by argon three times, stirring was carried out at 50° C. for 0.5 hours, followed by temperature rise to 70° C. and further stirring for 6.5 hours. After completion of the polymerization, the polymerization reaction solution was cooled to room temperature and 100 mL of water was added, and then the solution was poured into 400 mL of acetone and the mixed solution was left to stand overnight. On the next day, 200 mL of acetone was further added and the solution was left to stand, and then the supernatant was removed by decantation. The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL). The solid component was dried overnight by a vacuum drying oven at 60° C. Liquid nitrogen was charged and the solid component was crushed by a spatula, and then dried by a vacuum drying oven at 60° C. for 3 hours. The thus obtained copolymer had a molecular weight of Mn: 46 kD, Mw: 180 kD (Mw/Mn=3.9).

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C.SCCO>CC(C)=O.O.CS(C)=O>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66.68 g

|

|

Type

|

reactant

|

|

Smiles

|

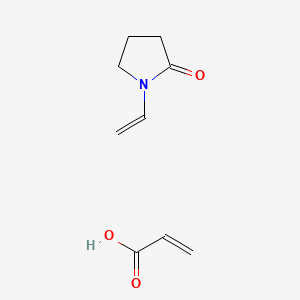

C(=C)N1C(CCC1)=O

|

|

Name

|

|

|

Quantity

|

21.62 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

0.1408 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1

|

|

Name

|

|

|

Quantity

|

43.8 μL

|

|

Type

|

reactant

|

|

Smiles

|

SCCO

|

|

Name

|

|

|

Quantity

|

353.96 g

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a three-way

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After degassing inside the three-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by temperature rise to 70° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

further stirring for 6.5 hours

|

|

Duration

|

6.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization reaction solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixed solution was left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant was removed by decantation

|

WASH

|

Type

|

WASH

|

|

Details

|

The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid component was dried overnight by a vacuum

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying oven at 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Liquid nitrogen was charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid component was crushed by a spatula

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried by a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying oven at 60° C. for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=C)N1C(CCC1)=O.C(C=C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |